molecular formula C17H20Cl2N2O B14130503 2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol CAS No. 89279-23-2

2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol

Cat. No.: B14130503
CAS No.: 89279-23-2
M. Wt: 339.3 g/mol
InChI Key: IUTFLODVULFGFR-UHFFFAOYSA-N
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Description

2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol is an organic compound with a complex structure that includes a phenol group, a dichlorophenyl group, and a dimethylaminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol typically involves the reaction of 2,5-dichloroaniline with 3-(dimethylamino)propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions

2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol
  • 2-{(3,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol

Uniqueness

2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the dimethylaminopropyl group also contributes to its distinct properties compared to similar compounds.

Properties

CAS No.

89279-23-2

Molecular Formula

C17H20Cl2N2O

Molecular Weight

339.3 g/mol

IUPAC Name

2-[2,5-dichloro-N-[3-(dimethylamino)propyl]anilino]phenol

InChI

InChI=1S/C17H20Cl2N2O/c1-20(2)10-5-11-21(15-6-3-4-7-17(15)22)16-12-13(18)8-9-14(16)19/h3-4,6-9,12,22H,5,10-11H2,1-2H3

InChI Key

IUTFLODVULFGFR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN(C1=CC=CC=C1O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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